molecular formula C17H17N3O2 B2708095 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 924213-53-6

6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2708095
CAS No.: 924213-53-6
M. Wt: 295.342
InChI Key: JFJBTWMEPMYGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and antiviral discovery. This molecule belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold known for its significant pharmacological potential. The compound features a carboxylic acid functional group, which provides a versatile handle for further synthetic modification and derivatization, making it a valuable building block for creating libraries of novel molecules for structure-activity relationship (SAR) studies. While specific biological data for this exact compound requires further investigation, closely related 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have demonstrated notable antiviral activity in scientific studies, showing inhibitory effects against pathogens such as Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) . The structural motifs present in this compound—including the 4-methylphenyl and isopropyl substituents—are commonly employed in drug discovery to optimize physicochemical properties and target binding. Researchers can utilize this compound as a key intermediate in the synthesis of more complex therapeutic candidates. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. For specific packaging, storage, and handling information, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10(2)20-16-14(9-18-20)13(17(21)22)8-15(19-16)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJBTWMEPMYGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924213-53-6
Record name 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Substitution Reactions: Introduction of the 4-methylphenyl group and the propan-2-yl group is often carried out via electrophilic aromatic substitution or nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure or via Grignard reagents followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine ring, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products of these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results indicate that 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid could serve as a lead compound for further development into anticancer therapies .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. Investigations into its mechanism of action are ongoing, with some studies utilizing animal models to assess its efficacy in reducing inflammation markers in vivo .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer properties. Among these, the compound demonstrated significant cell growth inhibition in both A549 and MCF-7 cells through apoptosis induction mechanisms. The study concluded that structural modifications could enhance its potency against other cancer types .

Case Study 2: In Vivo Anti-inflammatory Effects

A recent animal study investigated the anti-inflammatory effects of this compound in a model of induced arthritis. Results showed a marked reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, suggesting that the compound may modulate immune responses effectively .

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate physiological functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolopyridine-4-carboxylic acid derivatives are studied for their bioactivity, particularly as enzyme inhibitors. Below is a comparative analysis of structurally similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activity/Application Synthesis Yield Purity Reference
6-(4-Methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(4-MePh), 1-(iPr) C₁₉H₁₉N₃O₂ 321.38 Under investigation (enzyme inhibition) 62–87%* 95%
6-(4-Hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(4-OHPh), 1-(pyridin-4-ylmethyl) C₂₃H₁₈N₄O₃ 398.42 Non-nucleoside inhibitor of BasE (IC₅₀: 0.8 µM) 62% >95%
6-(3,5-Difluoro-4-hydroxyphenyl)-3-(4-EtPh)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(3,5-F₂-4-OHPh), 3-(4-EtPh) C₂₁H₁₅F₂N₃O₃ 395.36 OXA-48 β-lactamase inhibitor (IC₅₀: 4.2 µM) 27% 95%
1-(2-Fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(2-FPh), 6-(4-MePh) C₂₀H₁₅FN₃O₂ 348.35 Not reported 95%
6-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(4-ClPh), 1-(2-FPh) C₁₉H₁₁ClFN₃O₂ 367.76 Anticancer candidate (preclinical studies) 95%
5-Chloro-6-cyclopropyl-1-(4-FPh)-3-Me-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 5-Cl, 6-cyclopropyl, 1-(4-FPh), 3-Me C₁₇H₁₃ClFN₃O₂ 369.76 Antibacterial agent (MIC: 2 µg/mL) 78% 95%

*Typical yields for analogous synthesis routes.

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, F) enhance binding to enzyme active sites. For example, the 3,5-difluoro-4-hydroxyphenyl derivative (IC₅₀: 4.2 µM) showed stronger inhibition of OXA-48 than non-fluorinated analogs . Hydrophobic groups (e.g., 4-methylphenyl, cyclopropyl) improve membrane permeability, critical for antibacterial activity .

Synthetic Accessibility :

  • Suzuki coupling and ester hydrolysis are standard methods, yielding 62–87% for most derivatives . Lower yields (e.g., 27% for 6-(3,5-difluoro-4-hydroxyphenyl)) correlate with steric hindrance during coupling .

Structural Diversity :

  • Position 1 substituents (e.g., isopropyl, pyridinylmethyl) modulate solubility. The isopropyl group in the target compound enhances lipophilicity (cLogP: 3.2) compared to polar pyridinylmethyl analogs (cLogP: 1.8) .

Biological Activity

6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O2
  • CAS Number : 924243-72-1

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, primarily through the inhibition of specific kinases and enzymes. The compound has shown potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cellular metabolism and energy homeostasis. Inhibition of NAMPT can lead to altered cellular energy levels and apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines. The compound has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The structure-activity relationship studies suggest that modifications at the phenyl and pyridine rings significantly influence potency. For instance, the presence of a methyl group on the phenyl ring enhances its inhibitory activity against cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib, indicating significant anti-inflammatory potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:

Substituent Effect on Activity
Methyl group on phenylIncreases anticancer activity
Isopropyl group on pyrazoleEnhances enzyme inhibition
Carboxylic acid groupEssential for maintaining biological activity

Modifications to these substituents can lead to variations in potency and selectivity towards specific targets.

Case Studies

  • Study on NAMPT Inhibition : A study identified derivatives of pyrazolo[3,4-b]pyridine as potent NAMPT inhibitors. The tested compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Screening : In a comprehensive screening of COX inhibitors, this compound was found to suppress COX-2 activity effectively with an IC50 value comparable to standard treatments. This suggests its potential application in treating inflammatory diseases .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation : Reacting substituted aldehydes (e.g., 4-methylbenzaldehyde) with aminopyridine derivatives to form intermediates.

Cyclization : Using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene to form the pyrazolo[3,4-b]pyridine core .

Functionalization : Introducing the isopropyl group via alkylation or nucleophilic substitution, optimized for regioselectivity and yield (70–85%) by controlling temperature (80–120°C) and stoichiometry .
Key Factors : Catalyst choice, solvent polarity, and reaction time significantly impact purity and yield. For example, palladium catalysts improve cyclization efficiency, while prolonged heating (>24 hrs) may degrade sensitive intermediates .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., isopropyl group at N1, methylphenyl at C6) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%), using acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: ~335.35 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Basic: How can researchers address poor aqueous solubility during biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin to enhance solubility without cytotoxicity .
  • Prodrug Derivatization : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability .
    Validation : Compare solubility in PBS vs. cell culture media using UV-Vis spectroscopy or nephelometry .

Advanced: What strategies mitigate regioselectivity challenges during cyclization?

Methodological Answer:

  • Catalyst Screening : Pd(OAc)2_2 favors pyrazole ring formation over byproducts, achieving >90% regioselectivity in model systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions .
  • Microwave-Assisted Synthesis : Shortens reaction time (2–4 hrs vs. 24 hrs), minimizing decomposition .
    Analytical Validation : Monitor reaction progress via TLC or in situ IR to identify optimal termination points .

Advanced: How does the compound’s structure influence interactions with biological targets (e.g., kinases)?

Methodological Answer:

  • Hydrophobic Interactions : The 4-methylphenyl group binds to kinase hydrophobic pockets (e.g., ATP-binding sites), as shown in molecular docking studies .
  • Hydrogen Bonding : The carboxylic acid at C4 forms critical H-bonds with catalytic lysine residues (e.g., in MAPK pathways) .
  • Steric Effects : The isopropyl group at N1 modulates selectivity by excluding off-target binding .
    Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd_d = 10–100 nM) .

Advanced: What computational approaches predict pharmacokinetic properties, and how do they align with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB = -1.2) and plasma protein binding (>90%) .
  • QSAR Models : Relate logP (calculated: 3.5) to metabolic stability (t1/2_{1/2} = 2–4 hrs in microsomes) .
  • In Silico Toxicity : Use ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity risks (e.g., CYP3A4 inhibition) .
    Validation : Compare predicted vs. experimental clearance rates in rodent models (e.g., IV/PO pharmacokinetics) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition (IC50_{50}) via radiometric (e.g., 32^{32}P-ATP) and fluorescence-based assays to rule out assay artifacts .
  • Proteomic Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify off-target effects .
  • Dose-Response Analysis : Ensure linearity in dose curves (R2^2 > 0.95) and exclude solvent interference (e.g., DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.